3-ethyl-5-[4-(prop-2-en-1-yloxy)phenyl]-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-ETHYL-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex heterocyclic compound that features a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamides with α-haloketones, followed by cyclization and functional group modifications. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction vessels, ensuring consistent quality of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolopyrimidine core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazolopyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or organometallic reagents under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
3-ETHYL-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class share the thiazolopyrimidine core but differ in their substituents.
Sulfur-containing heterocycles: Compounds like thiadiazoles and thiazoles have similar sulfur-containing rings.
Uniqueness
What sets 3-ETHYL-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H15N3O2S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-ethyl-5-(4-prop-2-enoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-9-21-11-7-5-10(6-8-11)13-17-14-12(15(20)18-13)23-16(22)19(14)4-2/h3,5-8H,1,4,9H2,2H3,(H,17,18,20) |
InChI Key |
SFBAWQJBCMDEDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC(=N2)C3=CC=C(C=C3)OCC=C)SC1=S |
Origin of Product |
United States |
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